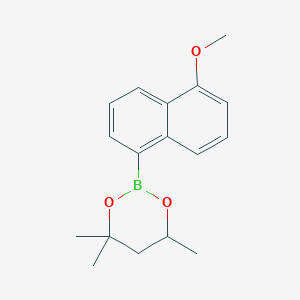
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as BMBI, is a boron-containing compound that is widely used in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and materials science. BMBI has been found to have a number of unique properties that make it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been used in a variety of scientific research applications. In biochemistry, it has been used as a model compound for studying the structure and function of boron-containing compounds. In pharmacology, it has been used as a substrate for studying the mechanism of action of drugs. In materials science, it has been used to study the properties of boron-containing polymers.
Wirkmechanismus
The mechanism of action of 2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not entirely understood. However, it is believed that the boron atom in the molecule is involved in a number of chemical reactions. It is believed that the boron atom acts as a Lewis acid, which can interact with other molecules and catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant properties in animal studies. It has also been shown to have some anti-cancer properties in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also relatively non-toxic, making it safe to handle in the lab. However, it is not soluble in water, so it must be used in an organic solvent.
Zukünftige Richtungen
There are a number of possible future directions for 2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile research. One possibility is to use it as a tool for studying the mechanisms of action of boron-containing drugs. Another possibility is to use it as a model compound for studying the structure and function of boron-containing polymers. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile.
Synthesemethoden
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized in a relatively straightforward way. The first step is to prepare a solution of 5-methyl-2-benzyloxybenzonitrile in a suitable solvent, such as dimethylformamide (DMF). This solution is then reacted with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as the final product.
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-19(2)13-23-20(24-14-19)17-8-9-18(16(10-17)11-21)22-12-15-6-4-3-5-7-15/h3-10H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZTQNAXWAENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)



